Cas no 877977-57-6 (5-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}-1,3,4-oxadiazole-2-thiol)

5-{3-(Trifluoromethyl)-1H-pyrazol-1-ylmethyl}-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a trifluoromethyl-substituted pyrazole moiety linked to a 1,3,4-oxadiazole-2-thiol scaffold. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The oxadiazole-thiol functionality offers potential reactivity for further derivatization, making it a versatile intermediate in medicinal and agrochemical research. Its molecular framework is of interest in the development of biologically active compounds, particularly as a pharmacophore in enzyme inhibition or receptor modulation studies. The compound’s stability and synthetic adaptability make it suitable for exploratory applications in drug discovery and material science.
5-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}-1,3,4-oxadiazole-2-thiol structure
877977-57-6 structure
Product Name:5-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}-1,3,4-oxadiazole-2-thiol
CAS No:877977-57-6
MF:C7H5F3N4OS
MW:250.201009511948
CID:3107479
PubChem ID:3768059
Update Time:2025-10-30

5-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}-1,3,4-oxadiazole-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol
    • 5-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}-1,3,4-oxadiazole-2-thiol
    • HMS1759K11
    • 877977-57-6
    • EN300-10841
    • 5-((3-(Trifluoromethyl)-1h-pyrazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol
    • CS-0356072
    • AKOS000117374
    • Inchi: 1S/C7H5F3N4OS/c8-7(9,10)4-1-2-14(13-4)3-5-11-12-6(16)15-5/h1-2H,3H2,(H,12,16)
    • InChI Key: SNIUHPXTJFYEJC-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(CN2C=CC(C(F)(F)F)=N2)O1

Computed Properties

  • Exact Mass: 250.01361646Da
  • Monoisotopic Mass: 250.01361646Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 83.5Ų

5-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}-1,3,4-oxadiazole-2-thiol Pricemore >>

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Additional information on 5-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}-1,3,4-oxadiazole-2-thiol

Comprehensive Overview of 5-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}-1,3,4-oxadiazole-2-thiol (CAS No. 877977-57-6)

The compound 5-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}-1,3,4-oxadiazole-2-thiol (CAS No. 877977-57-6) is a heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique structural features, including the trifluoromethyl group and the 1,3,4-oxadiazole ring, make it a versatile scaffold for designing novel bioactive compounds. Researchers are particularly interested in its potential applications as a kinase inhibitor, antimicrobial agent, and herbicide, aligning with current trends in drug discovery and sustainable agriculture.

One of the most searched topics related to this compound is its synthetic pathway. The synthesis typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with 1,3,4-oxadiazole-2-thiol derivatives under optimized conditions. Recent advancements in green chemistry have also explored eco-friendly catalysts and solvent-free methods to improve yield and reduce environmental impact. This aligns with the growing demand for sustainable synthesis practices in the pharmaceutical and agrochemical industries.

The biological activity of 5-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}-1,3,4-oxadiazole-2-thiol has been a focal point for researchers. Studies suggest that its thiol group enhances binding affinity to target proteins, while the trifluoromethyl moiety improves metabolic stability. These properties make it a promising candidate for addressing drug-resistant infections and crop diseases, which are among the top concerns in global health and food security. Users frequently search for terms like "mechanism of action" and "structure-activity relationship" to understand its efficacy.

In the context of computational chemistry, this compound has been studied using molecular docking and QSAR modeling to predict its interactions with biological targets. Such in silico approaches are increasingly popular among researchers seeking to accelerate lead optimization and reduce experimental costs. Online queries often include keywords like "docking studies" and "bioisosteric replacement," reflecting the interdisciplinary nature of modern drug design.

The patent landscape for CAS No. 877977-57-6 reveals its inclusion in several applications, particularly for crop protection and pharmaceutical formulations. Companies are investing in proprietary technologies to enhance its delivery and bioavailability, addressing common search queries such as "formulation strategies" and "intellectual property." Regulatory aspects, including REACH compliance and toxicity profiles, are also frequently discussed, as stakeholders prioritize safety and environmental stewardship.

Future research directions for 5-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}-1,3,4-oxadiazole-2-thiol may focus on combination therapies and nanocarrier systems to overcome limitations like solubility and off-target effects. The compound's adaptability to precision agriculture and personalized medicine aligns with emerging trends, making it a subject of ongoing innovation. As interest grows, so does the need for collaborative efforts between academia and industry to unlock its full potential.

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